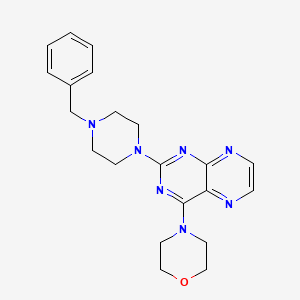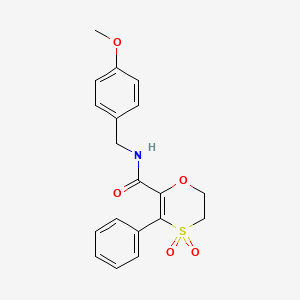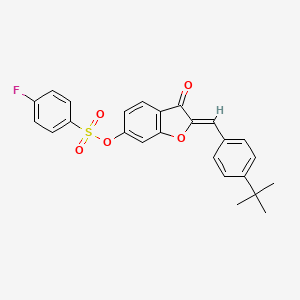
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a morpholine ring attached to a pteridine core. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the benzylpiperazine and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The benzylpiperazine and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
科学的研究の応用
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: The compound is investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine can be compared with other similar compounds, such as:
2-(4-Benzylpiperazin-1-yl)-4-(piperidin-4-yl)pteridine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
2-(4-Benzylpiperazin-1-yl)-4-(pyrrolidin-4-yl)pteridine: The presence of a pyrrolidine ring can also influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
特性
分子式 |
C21H25N7O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
4-[2-(4-benzylpiperazin-1-yl)pteridin-4-yl]morpholine |
InChI |
InChI=1S/C21H25N7O/c1-2-4-17(5-3-1)16-26-8-10-28(11-9-26)21-24-19-18(22-6-7-23-19)20(25-21)27-12-14-29-15-13-27/h1-7H,8-16H2 |
InChIキー |
PDLOQNDEGQUXEQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B15107392.png)
![N-[2-(hydroxydiphenylmethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B15107398.png)
![5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B15107404.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107410.png)
![5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15107416.png)

![4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol](/img/structure/B15107426.png)

![3-({[1,1'-biphenyl]-4-yl}methyl)-5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B15107436.png)
![Naphthyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B15107450.png)
![tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15107457.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate](/img/structure/B15107465.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B15107468.png)
![N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B15107471.png)
